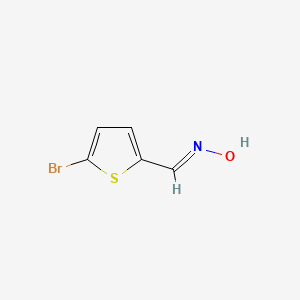

5-溴噻吩-2-甲醛肟

描述

5-Bromothiophene-2-carboxaldehyde oxime is a chemical compound that is part of a broader class of thiophene derivatives. Thiophenes are heterocyclic compounds that have been extensively studied due to their interesting electronic properties and potential applications in various fields, including organic semiconductors and pharmaceuticals. The presence of the bromine atom and the oxime group in 5-bromothiophene-2-carboxaldehyde oxime suggests that it could be a versatile intermediate for further chemical modifications and syntheses .

Synthesis Analysis

The synthesis of thiophene derivatives can be complex due to the challenges in introducing functional groups at specific positions on the thiophene ring. However, research has shown that starting with a common synthon such as 2,2'-(3,3'-dibromo-[2,2'-bithiophene]-5,5'-diyl)bis(5,5-dimethyl-1,3-dioxane) can lead to high-yielding steps towards bithiophene-based dicarboxaldehydes, which are valuable for further chemical transformations . Additionally, the synthesis of thiophene-based derivatives from 5-bromothiophene-2-carboxylic acid has been achieved through Suzuki cross-coupling reactions, indicating that this method could potentially be applied to the synthesis of 5-bromothiophene-2-carboxaldehyde oxime derivatives .

Molecular Structure Analysis

Computational and spectral analyses, such as FT-IR, GC-MS, NMR spectroscopy, and computational studies including geometry optimization and potential energy scan (PES), have been used to predict the favored conformations of related thiophene aldehydes and their oximes. These studies provide insights into the molecular properties, including atomic interactions, natural bond orbitals (NBO), and frontier molecular orbitals, which are crucial for understanding the reactivity and stability of these compounds .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including cross-coupling reactions, which are essential for creating a wide array of compounds with potential biological activities. For instance, the direct heteroarylation of heteroaromatics using esters as blocking groups has been shown to be an effective method for synthesizing biheteroaryls, which could be relevant for the further functionalization of 5-bromothiophene-2-carboxaldehyde oxime . Schiff base reactions involving 5-bromothiophene-2-carboxaldehyde have also been reported, leading to the formation of imines and their metal complexes, which have been characterized and proposed to have specific geometries based on spectroscopic studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and substituents. The introduction of electron-withdrawing or electron-donating groups can significantly alter these properties, affecting their reactivity, stability, and potential applications. Density functional theory (DFT) calculations have been employed to study the structural and electronic properties of thiophene-based derivatives, providing valuable information on their reactivity descriptors and non-linear optical (NLO) responses . The biological activities of these compounds, including their spasmolytic effects, have also been investigated, demonstrating the importance of understanding their physical and chemical properties in relation to their biological functions .

科学研究应用

催化氢化

5-溴噻吩-2-甲醛肟已被用于选择性催化氢化含有羰基和硫基团的双官能化合物。该过程利用醇的氢转移和碱性催化剂,实现高产率,特别是在5-溴噻吩甲醇的生产中(Vu, Kumbhar, & Figuéras, 2003)。

解痉活性和结构研究

已合成了5-溴噻吩-2-羧酸的新型噻吩衍生物,并显示出显著的解痉效果。这些化合物已被结构表征,并通过密度泛函理论(DFT)计算分析其电子性质(Rasool et al., 2020)。

抗菌和抗真菌应用

使用5-溴噻吩-2-甲醛肟合成的化合物已表现出显著的抗菌和抗真菌活性。基于噻吩基团合成生物活性汉茨1,4-二氢吡啶衍生物的绿色方法显示出优秀的抗菌和抗真菌性能(Sharma, Rajani, & Patel, 2017)。

光化学行为

已探索了5-溴噻吩-2-甲醛肟的光化学行为,特别是通过光化学过程合成芳基噻吩衍生物。该研究提供了有关不同反应性和有机合成潜在应用的见解(D’Auria等,1989)。

抗癌和抗病毒效应

研究表明,从5-溴噻吩-2-甲醛肟合成的衍生物具有强效的抗癌和抗病毒效应。这些效应已在各种背景下进行研究,包括抑制特定酶和评估肿瘤细胞系的细胞毒性(Wnuk et al., 1997)。

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organs being the respiratory system .

属性

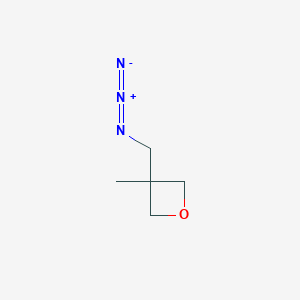

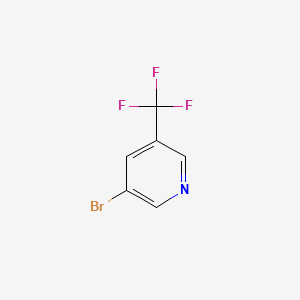

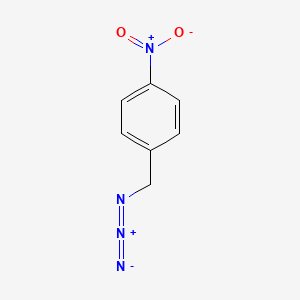

IUPAC Name |

(NE)-N-[(5-bromothiophen-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-5-2-1-4(9-5)3-7-8/h1-3,8H/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLSTLFAZRSULI-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(SC(=C1)Br)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901248224 | |

| Record name | [C(E)]-5-Bromo-2-thiophenecarboxaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromothiophene-2-carboxaldehyde oxime | |

CAS RN |

943324-47-8, 2160-63-6 | |

| Record name | [C(E)]-5-Bromo-2-thiophenecarboxaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943324-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxaldehyde, 5-bromo-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002160636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [C(E)]-5-Bromo-2-thiophenecarboxaldehyde oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901248224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Allyloxy)phenyl]methanol](/img/structure/B1279152.png)

![(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B1279168.png)